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Compound of Interest

Compound Name: 2-Methoxyethanol

Cat. No.: B045455

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 2-Methoxyethanol. It is intended for
researchers, scientists, and professionals in drug development who require detailed
spectroscopic information and analytical protocols for this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry for 2-Methoxyethanol.

Table 1: *H NMR Spectroscopic Data for 2-Methoxyethanol

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~3.66 t 2H HO-CHz2-

~3.55 t 2H -O-CH2-CH2-OH

~3.38 S 3H CHs-0O-

~2.5 (variable) s (broad) 1H HO-

Solvent: CDCIs. Chemical shifts are referenced to TMS (0 ppm). Multiplicity: s = singlet, t =
triplet.
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Table 2: 13C NMR Spectroscopic Data for 2-Methoxyethanol

Chemical Shift (ppm)

Assighment

~72.5 -O-CH2-CH2-OH
~61.7 HO-CHz=-
~50.1 CHs-O-

Solvent: CDCIs. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Key IR Absorption Bands for 2-Methoxyethanol

Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-
3440 (broad) Strong

bonded)
2928, 2875 Strong C-H stretch (sp?)
1114 Strong C-O stretch (ether)
1065 Strong C-O stretch (alcohol)

Sample preparation: Neat liquid film.

Table 4: Major Mass Spectrometry Fragments for 2-Methoxyethanol (Electron lonization)

m/z Relative Intensity (%) Assignment

76 9 [M]* (Molecular lon)
58 6 [M - H20]*

45 100 [CH2=0+-CHs]

31 23 [CH2=0-H]*

29 34 [CHOJ*
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lonization method: Electron lonization (El) at 70 eV.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. *H NMR Spectroscopy Protocol

e Sample Preparation:

o Dissolve approximately 5-20 mg of 2-Methoxyethanol in 0.6-0.7 mL of deuterated
chloroform (CDCIs3) in a clean, dry 5 mm NMR tube.[2][3]

o Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (0 ppm).

o Cap the NMR tube securely.
e Instrument Parameters (400 MHz Spectrometer):

o Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

o

Number of Scans (ns): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

[¢]

Relaxation Delay (d1): 1-2 seconds.

[e]

Acquisition Time (aq): Approximately 2-4 seconds.

o

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate.
o Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase the resulting spectrum manually or automatically.

o Perform baseline correction.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.researchgate.net/figure/Figure-S5-Mass-spectrum-of-2-methoxyethanol-MS-70-eV-m-z-76-M-9-58-6_fig3_273473131
https://www.benchchem.com/product/b045455?utm_src=pdf-body
https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://chemtl.york.ac.uk/instrumentation/nmr/sample
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Reference the spectrum by setting the TMS peak to O ppm.

o Integrate the signals to determine the relative number of protons.

2.1.2. 3C NMR Spectroscopy Protocol

e Sample Preparation:

o Prepare a more concentrated sample than for *H NMR. Dissolve approximately 50-100 mg
of 2-Methoxyethanol in 0.6-0.7 mL of CDCIs in a 5 mm NMR tube.[2][3]

o TMS is used as the internal standard (O ppm).

e Instrument Parameters (100 MHz Spectrometer):

o Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker
instruments) is used to simplify the spectrum to singlets for each carbon.[4]

o Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is required due to
the low natural abundance of *3C.

o Relaxation Delay (d1): 2 seconds.

o Acquisition Time (aq): Approximately 1-2 seconds.

o Spectral Width (sw): A spectral width of 0-220 ppm is standard for most organic molecules.

[4]
» Data Processing:

o Apply Fourier transformation with an exponential window function to improve the signal-to-
noise ratio.

o Phase the spectrum.

o Perform baseline correction.
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o Reference the spectrum to the TMS signal at O ppm or the solvent peak (CDClIs at 77.16
ppm).

2.2. Infrared (IR) Spectroscopy
o Sample Preparation (Neat Liquid Film):

o Place a single drop of neat 2-Methoxyethanol onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).[5]

o Carefully place a second salt plate on top of the first, allowing the liquid to spread into a
thin, uniform film between the plates.[5]

e Instrument Parameters (FTIR Spectrometer):
o Scan Range: 4000 cm~1 to 400 cm~2.
o Number of Scans: 16 to 32 scans are typically co-added to obtain a high-quality spectrum.
o Resolution: 4 cm~1.

o Background: A background spectrum of the clean, empty salt plates should be acquired
before running the sample.

o Data Acquisition and Processing:
o Place the prepared salt plates in the sample holder of the FTIR spectrometer.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background spectrum to produce the final absorbance or
transmittance spectrum.

o Identify and label the major absorption peaks.
2.3. Mass Spectrometry (MS)

e Sample Introduction:
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o For a volatile liquid like 2-Methoxyethanol, direct injection via a heated probe or coupling
with a gas chromatograph (GC-MS) is suitable.

o If using GC-MS, a small amount of a dilute solution of 2-Methoxyethanol in a volatile
solvent (e.g., dichloromethane or methanol) is injected into the GC.

e Instrument Parameters (Electron lonization - El):
o lonization Mode: Electron lonization (El).

o Electron Energy: 70 eV is the standard energy to produce reproducible fragmentation
patterns and for comparison with spectral libraries.[6][7]

o Source Temperature: Approximately 200-250 °C.
o Mass Range: Scan from m/z 10 to 100 to ensure all relevant fragments are detected.
o Data Analysis:

o Identify the molecular ion peak ([M]*), which corresponds to the molecular weight of 2-
Methoxyethanol (76.09 g/mol ).

o Analyze the fragmentation pattern to identify characteristic fragment ions. The base peak
(the most intense peak) is a key identifier.

o Compare the obtained spectrum with a reference mass spectrum from a database for
confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Methoxyethanol, from sample preparation to data interpretation.
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Workflow for Spectroscopic Analysis of 2-Methoxyethanol
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Caption: Workflow for the spectroscopic analysis of 2-Methoxyethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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